molecular formula C8H8N4O B2604167 3-Amino-1H-indazole-6-carbaldehyde oxime CAS No. 1937280-83-5

3-Amino-1H-indazole-6-carbaldehyde oxime

Cat. No.: B2604167
CAS No.: 1937280-83-5
M. Wt: 176.179
InChI Key: RYRWBHPKEJATDA-ONNFQVAWSA-N
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Description

3-Amino-1H-indazole-6-carbaldehyde oxime is a bifunctional chemical building block that merges the privileged indazole scaffold with two highly reactive sites: an amino group and an oxime. The indazole core is a well-established bioisostere of indole and is prized in medicinal chemistry for its ability to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins, particularly kinases . This makes indazole derivatives key intermediates in the development of targeted therapies . The specific substitution pattern of this compound enhances its research utility. The 3-amino group on the indazole ring serves as a handle for further derivatization via amide bond formation or nucleophilic substitution, allowing researchers to create diverse compound libraries. The 6-carbaldehyde oxime functionality is a versatile electrophile and chelating group, useful in cyclization reactions to create novel heterocyclic systems such as oxazoles and isoindazoles, or in metal complexation studies . Its potential as a precursor for kinase inhibitor synthesis is significant, given that functionalization at the 3-position of indazole has led to marketed drugs like axitinib and pazopanib . Furthermore, indazole-based compounds are actively investigated for a broad spectrum of biological activities, including use as monoamine oxidase (MAO) inhibitors for neurodegenerative disorders, antiviral agents targeting influenza polymerase, and anti-inflammatory candidates . This compound is intended for research applications as a synthetic intermediate in drug discovery and medicinal chemistry programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWBHPKEJATDA-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=NO)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=N/O)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazole-6-carbaldehyde oxime typically involves the reaction of 3-amino-1H-indazole-6-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazole-6-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

3-Amino-1H-indazole-6-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1H-indazole-6-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Amino-1H-indazole-6-carbaldehyde oxime and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
This compound (Target) C₈H₇N₃O₂* 177.16 (estimated) Amino (C3), carbaldehyde oxime (C6) Oxime enhances metal chelation; amino group improves solubility and H-bonding .
Di(1H-tetrazol-5-yl) methanone oxime () C₃H₄N₈O 192.12 Tetrazole rings, oxime High thermal stability due to extensive H-bonding networks .
6-Amino-1H-indazole-3-carbaldehyde () C₈H₇N₃O 161.16 Amino (C6), carbaldehyde (C3) Positional isomer of target; carbaldehyde at C3 may alter reactivity .
6-Amino-3-chloro-1H-indazole () C₇H₆ClN₃ 167.60 Amino (C6), chloro (C3) Chloro substituent reduces solubility (0.62 g/L in water) compared to amino analogs .
4-Amino-6-{[1-(3-Fluorobenzyl)-1H-indazol-5-yl]amino}pyrimidine-5-carbaldehyde O-(2-methoxyethyl)oxime () C₂₃H₂₂FN₇O₂ 447.47 Fluorobenzyl, methoxyethyl oxime, pyrimidine Bulky substituents enhance ligand specificity for kinase inhibition .
6-Nitro-1H-indazole-3-carbaldehyde () C₈H₅N₃O₃ 191.14 Nitro (C6), carbaldehyde (C3) Nitro group (electron-withdrawing) reduces nucleophilicity compared to amino analogs .

*Estimated based on analogous structures.

Thermal Stability and Decomposition

  • Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to strong intermolecular H-bonding stabilizing their crystal structures .
  • This compound likely has lower thermal stability due to fewer stabilizing interactions compared to tetrazole-based analogs.

Solubility and Physicochemical Properties

  • 6-Nitro-1H-indazole-3-carbaldehyde is sparingly soluble in polar solvents, as nitro groups reduce polarity .
  • The methoxyethyl oxime in ’s ligand improves solubility in organic solvents, a critical feature for drug delivery .
  • The target compound’s amino and oxime groups likely enhance aqueous solubility compared to chloro- or nitro-substituted analogs.

Biological Activity

3-Amino-1H-indazole-6-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant research findings and data.

Target of Action
this compound acts on various biological targets, particularly as an inhibitor of specific enzymes and receptors. Indazole derivatives, including this compound, are noted for their roles in treating conditions such as cancer, hypertension, and inflammation due to their ability to modulate cellular processes.

Mode of Action
The compound's mode of action involves inhibiting enzyme activity and modulating receptor functions. For instance, it can interfere with phosphoinositide 3-kinase δ (PI3Kδ), which is crucial for cell growth and survival. This inhibition can lead to altered signaling pathways that affect cell proliferation and apoptosis.

Enzyme Interaction
Research indicates that this compound interacts with various enzymes, influencing metabolic pathways. It has been shown to inhibit enzymes involved in critical biochemical reactions, thereby impacting metabolic flux.

Cellular Effects
The compound affects several cellular processes, including:

  • Cell Signaling : Modulates pathways that regulate cell survival and apoptosis.
  • Gene Expression : Influences transcription factors involved in cell cycle regulation.
  • Metabolism : Alters metabolic rates by affecting enzyme activity.

Case Studies and Experimental Data

  • Anticancer Activity
    In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective potency .
  • Inflammation and Pain Models
    Animal models have indicated that at low doses, the compound can exhibit anti-inflammatory properties without significant toxicity. However, higher doses may lead to adverse effects such as organ toxicity.
  • Pharmacological Studies
    The compound has been evaluated for its pharmacological profiles, revealing its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its efficacy against specific targets like cyclin-dependent kinases (CDKs) involved in cancer progression .

Comparative Analysis

Biological ActivityIC50 Value (µM)Reference
Inhibition of FLT3 kinase0.00789
Cytotoxicity against MCF-7Varies
Anti-inflammatory effectsDose-dependent

Molecular Mechanism

At the molecular level, the binding affinity of this compound is attributed to its ability to form hydrogen bonds with target biomolecules. This interaction is critical for its inhibitory effects on enzymatic activity and receptor modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1H-indazole-6-carbaldehyde oxime, and how do reaction conditions influence yield and purity?

  • Methodology : The oxime group is typically introduced via condensation of the aldehyde precursor (3-Amino-1H-indazole-6-carbaldehyde) with hydroxylamine hydrochloride under acidic or neutral conditions. Solvent choice (e.g., ethanol or methanol) and temperature control (60–80°C) are critical for minimizing side reactions, such as over-oxidation or imine formation . Purification often involves recrystallization or column chromatography to isolate the oxime product. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere use to prevent aldehyde oxidation .

Q. Which spectroscopic techniques are most reliable for confirming the oxime functional group and structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : The oxime (N–O) stretch appears near 950–1100 cm⁻¹, while the C=N bond (imine) is observed around 1640 cm⁻¹. These peaks distinguish oximes from other nitrogen-containing functionalities .
  • ¹H/¹³C NMR : The aldehyde proton (δ ~9–10 ppm) disappears upon oxime formation, replaced by an oxime proton (δ ~8–9 ppm). Aromatic protons on the indazole core are diagnostic for regiochemical confirmation .
  • Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula, with fragmentation patterns revealing stability of the oxime moiety .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology : Begin with in vitro assays targeting indazole-related pathways, such as kinase inhibition (e.g., JAK/STAT) or enzyme activity modulation (e.g., acetylcholinesterase). Use fluorescence-based or colorimetric assays (e.g., MTT for cytotoxicity) to assess potency (IC₅₀) . Prioritize solubility testing in DMSO/PBS mixtures to ensure compound stability during screening .

Advanced Research Questions

Q. How can structural modifications to the indazole core or oxime group enhance target binding affinity or metabolic stability?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position of the indazole to modulate electron density and improve π-π stacking with hydrophobic enzyme pockets .
  • Oxime Optimization : Replace the hydroxylamine moiety with methyl or ethyl groups to create oxime ethers, which may enhance bioavailability by reducing hydrogen-bonding interactions with aqueous environments .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and guide rational design .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems (e.g., cell-based vs. enzymatic assays)?

  • Methodology :

  • Assay Standardization : Validate compound solubility and stability under assay conditions (e.g., pH, temperature) using LC-MS or UV-vis spectroscopy .
  • Control Experiments : Include known inhibitors/activators to confirm assay functionality. For cell-based assays, account for membrane permeability by comparing intracellular vs. extracellular compound concentrations .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding constants and rule out off-target effects .

Q. What role does the oxime group play in the compound’s mechanism of action, and how can this be experimentally validated?

  • Methodology :

  • Functional Group Replacement : Synthesize analogs lacking the oxime (e.g., aldehyde or amine derivatives) and compare bioactivity in enzymatic assays. A significant drop in activity would implicate the oxime in target binding .
  • Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine during synthesis to track oxime participation in covalent adduct formation via NMR or mass spectrometry .
  • X-ray Crystallography : Co-crystallize the compound with its target protein to visualize oxime-protein interactions at atomic resolution .

Q. What strategies mitigate instability of the oxime group under physiological conditions?

  • Methodology :

  • Prodrug Design : Convert the oxime to a stable prodrug (e.g., acetylated oxime) that hydrolyzes in vivo to release the active form .
  • pH Optimization : Formulate the compound in buffered solutions (pH 6–7) to prevent oxime hydrolysis, which accelerates under strongly acidic or alkaline conditions .

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